2-amino-4-[2-[(2-chlorophenyl)methoxy]phenyl]-6-(hydroxymethyl)-8-oxo-4H-pyrano[3,2-b]pyran-3-carbonitrile
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Overview
Description
This compound is a polysubstituted 2-amino-4H-pyran-3-carbonitrile derivative . These derivatives are important heterocyclic compounds with a wide range of interesting biological activities .
Synthesis Analysis
The most useful and preferred method for the construction of these heterocyclic compounds is the multicomponent reaction (MCR) of aldehydes or isatin with malononitrile and β-ketoesters, diverse enolizable C-H-activated acidic compounds, and phenols in the presence or absence of a catalyst .Chemical Reactions Analysis
The compound can be involved in various chemical reactions. For instance, it can participate in Suzuki-Miyaura coupling .Scientific Research Applications
Anticancer Drug Research
A review article by Sugita et al. (2017) focuses on the development of new types of anticancer drugs with high tumor specificity and reduced keratinocyte toxicity. Among the compounds synthesized and tested, certain derivatives showed promising results in inducing apoptotic cell death in human oral squamous cell carcinoma cell lines with minimal effects on normal oral keratinocytes. The study highlighted the importance of chemical modification of lead compounds to enhance their therapeutic efficacy and safety profile (Sugita, Takao, Uesawa, & Sakagami, 2017).
Heterocyclic Compound Synthesis
Gomaa and Ali (2020) discussed the chemical properties and synthesis applications of 4-(dicyanomethylene)-3-methyl-l-phenyl-2-pyrazoline-5-ones, highlighting their role as a privileged scaffold in the synthesis of various heterocyclic compounds. This research underscores the versatile reactivity and significant potential of such compounds in medicinal chemistry and dye synthesis, suggesting a related context for the chemical compound (Gomaa & Ali, 2020).
Phosphonic Acid Applications
Sevrain et al. (2017) provided an extensive review on phosphonic acids, detailing their synthesis methods and wide range of applications, from drug development to materials science. This research highlights the crucial role of functional group modification in expanding the utility of chemical compounds for various scientific and industrial applications (Sevrain, Berchel, Couthon, & Jaffrès, 2017).
Citrus Flavonoids in Health and Disease
Ahmed et al. (2020) reviewed the chemistry and health benefits of citrus flavonoids, which are known for their broad spectrum of biological and pharmacological activities. The study emphasizes the importance of chemical structure in determining the health-promoting properties of natural compounds, offering insights into the potential health applications of structurally complex compounds like 2-amino-4-[2-[(2-chlorophenyl)methoxy]phenyl]-6-(hydroxymethyl)-8-oxo-4H-pyrano[3,2-b]pyran-3-carbonitrile (Ahmed, AbouZid, Ahmed, Zaky, & Liu, 2020).
Future Directions
Mechanism of Action
Target of Action
The primary targets of the compound are currently unknown. The compound is a polysubstituted 2-amino-4H-pyran-3-carbonitrile derivative , a class of compounds known for their wide range of biological activities . .
Biochemical Pathways
Polysubstituted 2-amino-4H-pyran-3-carbonitrile derivatives are known to exhibit a wide range of pharmacological properties , suggesting that they may interact with multiple biochemical pathways
properties
IUPAC Name |
2-amino-4-[2-[(2-chlorophenyl)methoxy]phenyl]-6-(hydroxymethyl)-8-oxo-4H-pyrano[3,2-b]pyran-3-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17ClN2O5/c24-17-7-3-1-5-13(17)12-29-19-8-4-2-6-15(19)20-16(10-25)23(26)31-21-18(28)9-14(11-27)30-22(20)21/h1-9,20,27H,11-12,26H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKMQQGFRNYXOKN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)COC2=CC=CC=C2C3C(=C(OC4=C3OC(=CC4=O)CO)N)C#N)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17ClN2O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-amino-4-[2-[(2-chlorophenyl)methoxy]phenyl]-6-(hydroxymethyl)-8-oxo-4H-pyrano[3,2-b]pyran-3-carbonitrile |
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